
BAY-6035 R-Isomer: A Potent and Selective
Inhibitor of SMYD3 Methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-6035-R-isomer

Cat. No.: B605945 Get Quote

For researchers, scientists, and drug development professionals, BAY-6035 has emerged as a

highly potent and selective chemical probe for studying the biological functions of SMYD3, a

protein lysine methyltransferase implicated in various cancers. This guide provides a

comprehensive comparison of the BAY-6035 R-isomer's selectivity against other

methyltransferases, supported by experimental data and detailed protocols.

High Selectivity Profile of BAY-6035
BAY-6035 demonstrates remarkable selectivity for SMYD3 over a broad panel of other protein

and DNA methyltransferases. Experimental data indicates that BAY-6035 has an IC50 of 88 nM

in biochemical assays for the inhibition of MEKK2 peptide methylation by SMYD3 and a cellular

IC50 of 70 nM for the inhibition of MAP3K2 methylation.[1][2] In contrast, its activity against

other methyltransferases is significantly lower, with most tested enzymes showing less than

50% inhibition at a concentration of 10 µM.[2]
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Methyltransferase Target % Inhibition at 10 µM BAY-6035

SMYD3 Potent Inhibition (IC50 = 88 nM)

ASH1L <50%

DOT1L <50%

EZH1 <50%

EZH2 <50%

G9a <50%

GLP <50%

MLL1 <50%

MLL2 <50%

MLL3 <50%

MLL4 <50%

NSD1 <50%

NSD2 <50%

NSD3 <50%

PRMT1 <50%

PRMT3 <50%

PRMT4 <50%

PRMT5 <50%

PRMT6 <50%

PRMT7 <50%

PRMT8 <50%

SETD1A <50%

SETD1B <50%
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SETD2 <50%

SETD7 <50%

SETD8 <50%

SETMAR <50%

SMYD2 <50%

SMYD4 <50%

SMYD5 <50%

SUV39H1 <50%

SUV39H2 <50%

SUV420H1 <50%

SUV420H2 <50%

DNMT1 <50%

DNMT3A <50%

DNMT3B <50%

Table 1: Selectivity of BAY-6035 against a panel of protein and DNA methyltransferases. Data

is presented as percent inhibition at a 10 µM concentration of BAY-6035, unless otherwise

noted.[2]

Experimental Protocols
The selectivity and potency of BAY-6035 were determined using a variety of robust biochemical

and cellular assays. Below are detailed protocols for the key experiments cited.

Scintillation Proximity Assay (SPA) for Biochemical
Potency
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine

(SAM) to a peptide substrate.
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Materials:

SMYD3 enzyme

MEKK2-derived peptide substrate (biotinylated)

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

Streptavidin-coated SPA beads

Assay buffer (e.g., 50 mM HEPES, pH 8.0, 0.5 mM DTT, 1 mM EDTA, 50 mM NaCl)

384-well microplates

Microplate scintillation counter

Procedure:

Prepare a reaction mixture containing SMYD3 enzyme and the MEKK2 peptide substrate in

the assay buffer.

Add varying concentrations of BAY-6035 or DMSO (vehicle control) to the wells of the 384-

well plate.

Initiate the methylation reaction by adding [³H]-SAM to each well.

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for the

enzymatic reaction to proceed.

Terminate the reaction by adding a stop solution (e.g., unlabeled SAM or a solution

containing EDTA).

Add streptavidin-coated SPA beads to each well. The biotinylated peptide substrate will bind

to the beads.

Incubate for 30 minutes to allow for bead settling and binding.
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Measure the scintillation signal using a microplate scintillation counter. The signal is

generated when the [³H]-methyl group, transferred to the peptide, is in close proximity to the

scintillant in the SPA beads.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular Mechanistic Assay for Target Engagement
This Western blot-based assay measures the inhibition of MAP3K2 methylation by SMYD3 in a

cellular context.

Materials:

HeLa cells

Plasmids encoding for SMYD3 and HA-tagged MAP3K2

Transfection reagent

Cell culture medium and supplements

BAY-6035

Lysis buffer

Primary antibodies: anti-HA, anti-K260me3-MAP3K2

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Western blot equipment

Procedure:

Co-transfect HeLa cells with plasmids expressing SMYD3 and HA-tagged MAP3K2 using a

suitable transfection reagent.
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After 24 hours, treat the transfected cells with varying concentrations of BAY-6035 or DMSO

for a specified duration (e.g., 24-48 hours).

Lyse the cells and quantify the protein concentration of the lysates.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies against HA (to detect total MAP3K2)

and K260me3-MAP3K2 (to detect methylated MAP3K2).

Incubate with an appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the methylated MAP3K2 signal to the total

MAP3K2 signal.

Determine the cellular IC50 value by plotting the normalized methylation signal against the

inhibitor concentration.

Visualizing Experimental Workflow and Signaling
Pathway
To further elucidate the experimental process and the biological context of BAY-6035's action,

the following diagrams are provided.

Biochemical Assay (SPA)

Cellular Assay (Western Blot)

SMYD3 + MEKK2 Peptide Add BAY-6035 Add [3H]-SAM Incubate Add SPA Beads Measure Scintillation

Transfect Cells with
SMYD3 & MAP3K2 Treat with BAY-6035 Cell Lysis Western Blot Detect Methylated

& Total MAP3K2 Quantify Inhibition
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Experimental workflow for assessing BAY-6035 potency.
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SMYD3-MAP3K2 signaling pathway and the inhibitory action of BAY-6035.
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Conclusion
BAY-6035 is a powerful research tool characterized by its high potency and exceptional

selectivity for the SMYD3 methyltransferase. The provided data and protocols underscore its

utility in specifically probing the functions of SMYD3 in both biochemical and cellular

environments, thereby facilitating further investigation into its role in cancer biology and the

development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b605945?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/bay-6035.html
https://www.bayer.com/sites/default/files/SMYD3.pdf
https://www.benchchem.com/product/b605945#bay-6035-r-isomer-selectivity-against-other-methyltransferases
https://www.benchchem.com/product/b605945#bay-6035-r-isomer-selectivity-against-other-methyltransferases
https://www.benchchem.com/product/b605945#bay-6035-r-isomer-selectivity-against-other-methyltransferases
https://www.benchchem.com/product/b605945#bay-6035-r-isomer-selectivity-against-other-methyltransferases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605945?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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